

Application Notes and Protocols for Detecting PBRM1 Mutations in Patient Samples

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Polybromo 1 (**PBRM1**), also known as BAF180, is a critical component of the PBAF chromatin remodeling complex, a key regulator of gene expression.[1] Mutations in the **PBRM1** gene are frequently observed in various cancers, most notably in clear cell renal cell carcinoma (ccRCC), where they are found in approximately 40% of cases.[2] These mutations are predominantly truncating, leading to a loss of protein function.[3] The inactivation of **PBRM1** is implicated in tumorigenesis and has emerged as a potential biomarker for predicting response to immunotherapy.[4][5]

These application notes provide a comprehensive overview of the principal methods for detecting **PBRM1** mutations in patient samples, complete with detailed protocols and comparative data to guide researchers and clinicians in selecting the most appropriate technique for their needs.

PBRM1 Signaling and Function

PBRM1 is a subunit of the SWI/SNF-B (PBAF) chromatin remodeling complex.[1] This complex utilizes the energy from ATP hydrolysis to modulate the structure of chromatin, thereby influencing gene transcription. **PBRM1** contains six bromodomains that recognize acetylated lysine residues on histones, targeting the PBAF complex to specific genomic loci.[1] Through its role in chromatin remodeling, **PBRM1** is involved in the regulation of several critical cellular



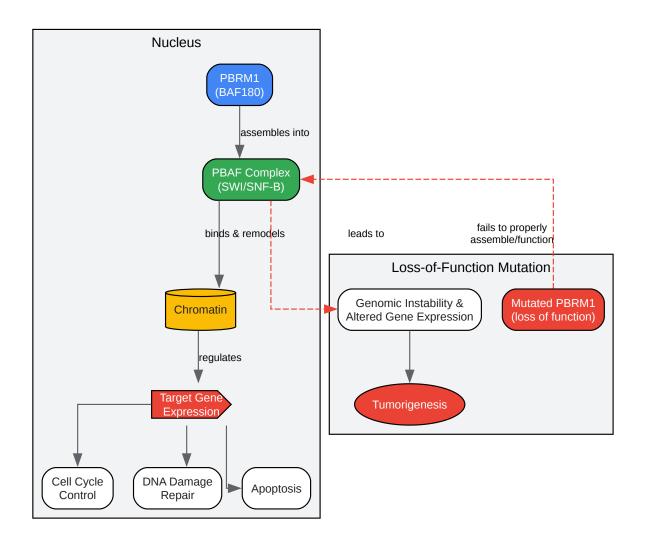
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processes, including cell cycle control, DNA damage repair, and the p53-mediated senescence pathway.[6]

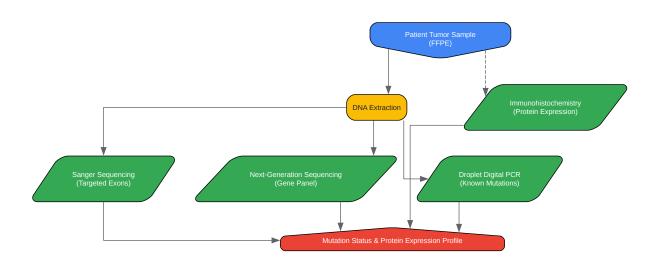
Loss-of-function mutations in **PBRM1** can lead to genomic instability and aberrant gene expression, contributing to cancer development. **PBRM1** interacts with a network of proteins involved in transcription and chromatin regulation, including ARID2, SMARCC2, and BRD7. Its inactivation can impact various signaling pathways, including those related to cytokine and chemokine interactions, as well as the HIF- 1α pathway.[7][8]











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